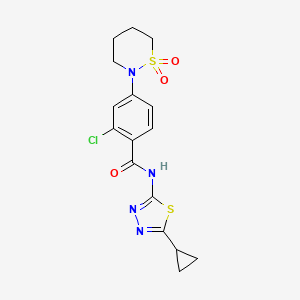
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the indole core with the thiadiazole ring and introducing the carboxamide group through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the thiadiazole ring and methoxymethyl group, resulting in different chemical properties and biological activities.
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide: Lacks the methoxy groups on the indole ring, leading to variations in reactivity and applications.
4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide:
Uniqueness
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the thiadiazole ring, which confer distinct chemical properties and potential applications. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H18N4O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
4,7-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4S/c1-20-10(15(21)17-16-19-18-13(25-16)8-22-2)7-9-11(23-3)5-6-12(24-4)14(9)20/h5-7H,8H2,1-4H3,(H,17,19,21) |
InChIキー |
NPXZUTKRIROXOJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NN=C(S3)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12180615.png)

![4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B12180621.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12180627.png)
![N-(6-methylheptan-2-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12180635.png)
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B12180641.png)
![6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12180649.png)
![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12180665.png)
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B12180687.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12180689.png)
![8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12180708.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12180716.png)
